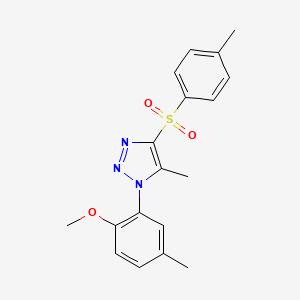![molecular formula C20H18N4O3 B11439317 N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B11439317.png)
N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHOXYPHENYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, holds promise in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. Solvent-free methods and the use of green chemistry principles are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyrimido[5,4-b]indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the indole and pyrimido[5,4-b]indole rings .
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, facilitating various biological activities. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
N-(2-METHOXYPHENYL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE is unique due to its complex structure, which combines the indole nucleus with the pyrimido[5,4-b]indole moiety and the acetamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
InChI |
InChI=1S/C20H18N4O3/c1-12-7-8-14-13(9-12)18-19(23-14)20(26)24(11-21-18)10-17(25)22-15-5-3-4-6-16(15)27-2/h3-9,11,23H,10H2,1-2H3,(H,22,25) |
InChI Key |
GXVCVMQSQBYHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B11439237.png)
![ethyl 4-(4-ethylphenyl)-3,5-dioxo-6-pentyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11439238.png)
![3-(4-bromophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439240.png)

![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11439259.png)

![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11439284.png)
![(2E)-2-[4-(benzyloxy)benzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11439299.png)
![Methyl 3-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B11439304.png)
![2-({2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-1-phenylethanone](/img/structure/B11439312.png)
![2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11439314.png)
![5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11439319.png)
![6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439321.png)
![8-(4-ethoxy-3-methoxyphenyl)-3-(2-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439327.png)
